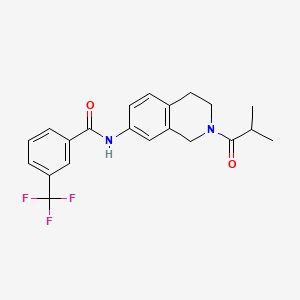

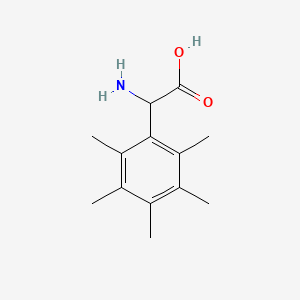

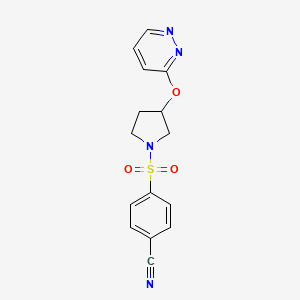

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its functional groups and fluorinated moieties. The presence of a trifluoromethyl group and an isoquinoline core suggests potential biological activity and relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been explored through various methods. For instance, visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones have been developed to synthesize CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Additionally, Rh-catalyzed oxidative coupling between benzamides and alkynes has been used to synthesize polycyclic amides, including isoquinolones, through oxidative ortho C-H activation . A metal-free, visible-light and air-promoted radical difluoromethylation/cyclization of N-benzamides has also been reported for the synthesis of CF2H-containing isoquinoline-1,3-diones . These methods highlight the versatility and innovation in the synthesis of isoquinoline derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a heterocyclic isoquinoline core, which is a structural motif found in many natural products and pharmaceuticals. The substitution patterns on the isoquinoline core, such as the 2-isobutyryl group and the 7-amide linkage in the target compound, can significantly influence the molecule's electronic properties and conformational stability.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions. The Bischler-Napieralski cyclization, for example, is a key transformation in the synthesis of isoquinoline alkaloids, which can lead to the construction of different heterocycles . Acid-catalyzed cyclization reactions have also been employed to synthesize substituted octahydroisoquinolines and tetrahydroisoquinolines . The presence of the trifluoromethyl group in the target compound may also allow for unique reactivity patterns, such as nucleophilic substitution or addition reactions, given the electron-withdrawing nature of the CF3 group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The trifluoromethyl group is known to impart high lipophilicity and can affect the acidity of adjacent protons. The isoquinoline core may contribute to the rigidity of the molecule and potentially impact its ability to interact with biological targets. The amide linkage is typically associated with hydrogen bonding capability, which could influence solubility and binding interactions. The synthesis methods mentioned in the literature suggest that the compound could be obtained in moderate to good yields under mild reaction conditions, which is advantageous for practical applications .

Wissenschaftliche Forschungsanwendungen

Direct Carbonylation Methods

Research on aminoquinoline benzamides, closely related to the compound of interest, has led to the development of direct carbonylation methods. These processes utilize oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst, demonstrating the synthesis's efficiency and potential environmental benefits. Such methodologies enable the carbonylation of benzoic and acrylic acid derivatives, affording imides in good yields and showcasing a versatile approach for incorporating carbonyl functionalities into complex molecules (Grigorjeva & Daugulis, 2014).

Oxidative Coupling for Polycyclic Amides Synthesis

The synthesis of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation represents a significant advance. This methodology, leveraging the reactivity of primary and secondary benzamides with alkynes, paves the way for the efficient construction of polycyclic amides. It highlights the role of specific catalysts and oxidants in facilitating complex transformations and broadening the scope of synthetic organic chemistry (Song et al., 2010).

Advanced Routes to Anticonvulsants

The development of an efficient manufacturing route to the anticonvulsant SB-406725A demonstrates the compound's relevance in pharmaceutical synthesis. This process involves multiple steps, including dichlorination and nitration of isoquinoline, highlighting the importance of careful reaction planning and optimization in the synthesis of medically relevant compounds (Walker et al., 2010).

Eigenschaften

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-9-8-14-6-7-18(11-16(14)12-26)25-19(27)15-4-3-5-17(10-15)21(22,23)24/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXBDZPSJGKIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)